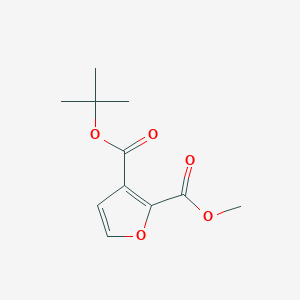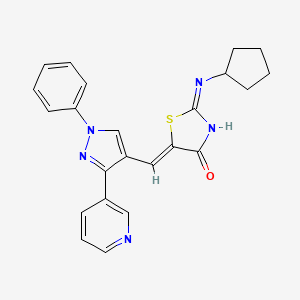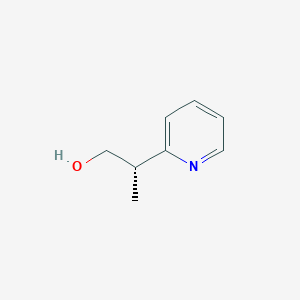
(S)-2-(pyridin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(pyridin-2-yl)propan-1-ol is a chiral alcohol with a pyridine ring attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(pyridin-2-yl)propan-1-ol typically involves the enantioselective reduction of 2-(pyridin-2-yl)propan-1-one. One common method is the asymmetric transfer hydrogenation using a chiral catalyst. The reaction conditions often include a hydrogen donor such as isopropanol and a chiral ruthenium or rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(pyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-(pyridin-2-yl)propan-1-one.
Reduction: The compound can be reduced to form the corresponding alkane, 2-(pyridin-2-yl)propane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 2-(pyridin-2-yl)propan-1-one
Reduction: 2-(pyridin-2-yl)propane
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
(S)-2-(pyridin-2-yl)propan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the preparation of functional materials, such as ligands for metal complexes.
Mecanismo De Acción
The mechanism of action of (S)-2-(pyridin-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the chiral center can provide enantioselectivity in binding.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(pyridin-2-yl)propan-1-ol: The enantiomer of (S)-2-(pyridin-2-yl)propan-1-ol with similar chemical properties but different biological activity.
2-(pyridin-2-yl)ethanol: A related compound with a shorter carbon chain.
2-(pyridin-2-yl)propan-1-one: The oxidized form of this compound.
Uniqueness
This compound is unique due to its chiral nature, which can impart enantioselectivity in chemical reactions and biological interactions. This property makes it valuable in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(2S)-2-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1 |
Clave InChI |
OXZXELXVPQSDGR-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CO)C1=CC=CC=N1 |
SMILES canónico |
CC(CO)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


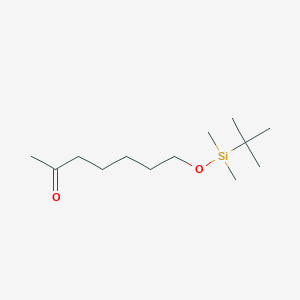

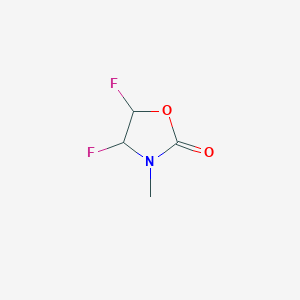
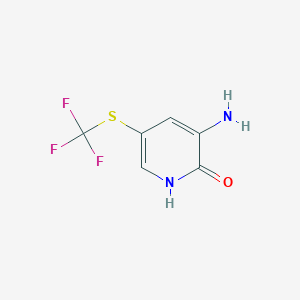
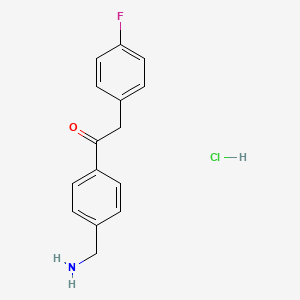
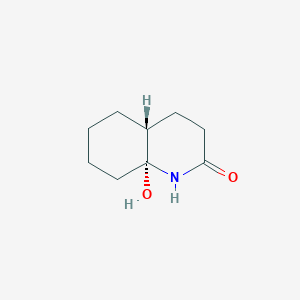
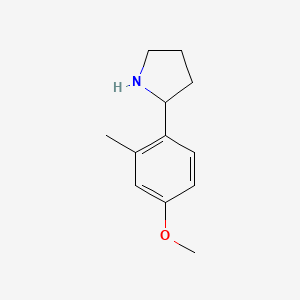
![2-(Benzyl(methyl)amino)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12839179.png)
![2'-Acetyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12839187.png)
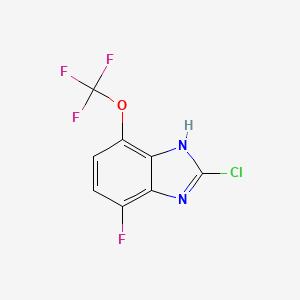
![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)
